Two robust synthetic routes were developed for PF-04995274 after an initial route yielded an undesired benzoxazolinone byproduct through a Lossen-type rearrangement []. Both successful routes center around the construction of the 4-substituted 3-hydroxybenzisoxazole core. Subsequent process development enabled the efficient assembly of PF-04995274 on a pilot plant scale using process-friendly conditions for enhanced throughput []. Additionally, a hemicitrate salt of PF-04995274 with beneficial pharmaceutical properties was crystallized to enable further clinical studies [].
Specific chemical reactions involved in the synthesis of PF-04995274 are detailed in the paper "Two Routes to 4-Fluorobenzisoxazol-3-one in the Synthesis of a 5-HT4 Partial Agonist" []. The undesired Lossen-type rearrangement observed in the initial route highlights the reactivity of the benzisoxazole core under certain conditions.
PF-04995274 acts as a partial agonist at the 5-HT4 receptor []. While the precise mechanism underlying its therapeutic potential in Alzheimer's disease is not fully elucidated within these papers, 5-HT4 receptors in the cortex and hippocampus are considered potential targets for modulating cognitive function []. Systems pharmacology modeling suggests that 5-HT4 agonism may beneficially impact working memory [].
The primary application of PF-04995274 in scientific research is the investigation of its potential as a therapeutic agent for Alzheimer's disease and cognitive impairment [, ]. Specific research applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2